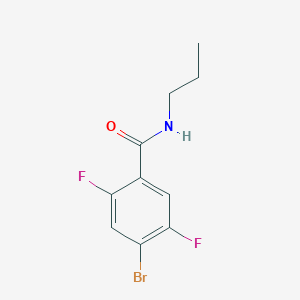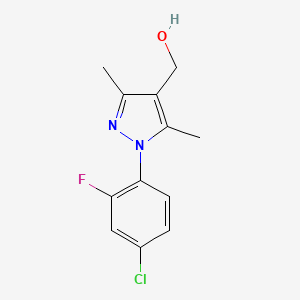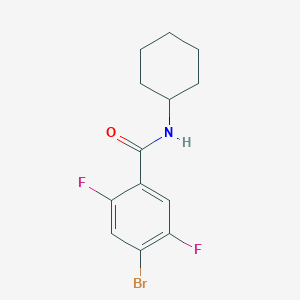
4-Bromo-N-cyclohexyl-2,5-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Bromo-N-cyclohexyl-2,5-difluorobenzamide” is a chemical compound with the CAS Number: 2379322-14-0 . It has a molecular weight of 318.16 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is this compound . The InChI code for the compound is 1S/C13H14BrF2NO/c14-10-7-11(15)9(6-12(10)16)13(18)17-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18) .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It should be stored at a temperature between 2-8°C .科学的研究の応用
4-BCH-2,5-DFB has a wide range of applications in scientific research. It has been used as a fluorescent probe in the study of biological systems, as a ligand for metal complexes in catalysis, and as a catalyst in organic reactions. Additionally, it has been used in the study of protein-protein interactions and in the development of new drugs.
作用機序
The mechanism of action of 4-BCH-2,5-DFB depends on its application. In the case of its use as a fluorescent probe, it binds to specific proteins in biological systems, resulting in a change in its fluorescence. This change can then be used to study the structure and function of the proteins. As a ligand for metal complexes, 4-BCH-2,5-DFB binds to the metal, allowing it to catalyze organic reactions. As a catalyst in organic reactions, it binds to the substrate, allowing it to be activated and undergo a chemical transformation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BCH-2,5-DFB depend on its application. In the case of its use as a fluorescent probe, it binds to specific proteins in biological systems, resulting in a change in its fluorescence. This change can then be used to study the structure and function of the proteins. As a ligand for metal complexes, 4-BCH-2,5-DFB binds to the metal, allowing it to catalyze organic reactions. As a catalyst in organic reactions, it binds to the substrate, allowing it to be activated and undergo a chemical transformation.
実験室実験の利点と制限
The advantages of using 4-BCH-2,5-DFB in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Its low cost makes it an attractive option for research, and its ease of synthesis makes it a convenient compound to work with. Additionally, its wide range of applications makes it a versatile compound that can be used in a variety of experiments.
The main limitation of 4-BCH-2,5-DFB is its stability. It is a relatively unstable compound, and its structure can be easily altered by light and heat. Additionally, it has a low solubility in water, making it difficult to work with in aqueous solutions.
将来の方向性
There are a number of potential future directions for the use of 4-BCH-2,5-DFB. These include the development of new fluorescent probes for the study of biological systems, the use of metal complexes for catalysis, and the use of the compound as a catalyst in organic reactions. Additionally, 4-BCH-2,5-DFB could be used in the development of new drugs, as well as in the study of protein-protein interactions. Finally, further research could be conducted to improve the stability of the compound, as well as its solubility in aqueous solutions.
合成法
4-BCH-2,5-DFB can be synthesized using a variety of methods. The most common method is a nucleophilic aromatic substitution reaction, in which 4-bromobenzamide is reacted with a cyclohexyl-2,5-difluorobenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in anhydrous conditions, and the product is isolated by column chromatography.
Safety and Hazards
特性
IUPAC Name |
4-bromo-N-cyclohexyl-2,5-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrF2NO/c14-10-7-11(15)9(6-12(10)16)13(18)17-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVXVIQYDKJBAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

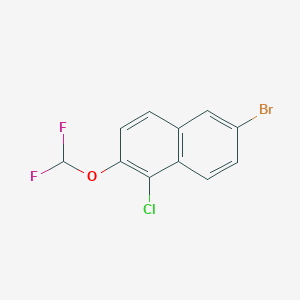



![Methyl 4-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B6293899.png)
![2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol](/img/structure/B6293905.png)

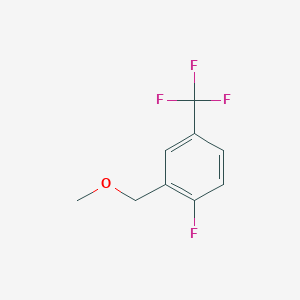
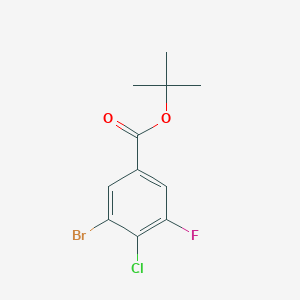

![(4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)methanol](/img/structure/B6293938.png)
![4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6293939.png)
